3-Methylcyclohexene

Description

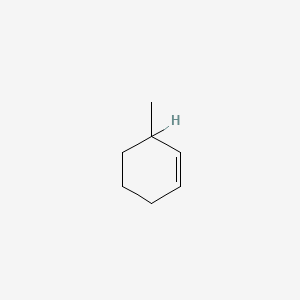

Structure

3D Structure

Properties

IUPAC Name |

3-methylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPWKTCMUADILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862258 | |

| Record name | 3-Methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-48-0 | |

| Record name | 3-Methylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X3KTM424G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methylcyclohexene chemical properties and physical data

An In-depth Technical Guide to 3-Methylcyclohexene: Chemical Properties and Physical Data

Introduction

This compound is a cyclic olefin, an organic compound characterized by a six-membered ring containing one double bond and a methyl substituent on the carbon adjacent to the double bond.[1] It is a colorless, volatile liquid with a distinct odor.[2][3] As a member of the alkene family, its chemical reactivity is dominated by the carbon-carbon double bond, making it susceptible to addition and oxidation reactions.[3] This compound and its isomers, 1-methylcyclohexene and 4-methylcyclohexene, are utilized as intermediates in organic synthesis for the production of various chemicals, fragrances, and pharmaceuticals.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized in the tables below. This information is crucial for its handling, storage, and application in various chemical processes.

General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₇H₁₂ | [2][4][5] |

| Molecular Weight | 96.17 g/mol | [2][4][5] |

| CAS Number | 591-48-0 | [4][5] |

| Appearance | Colorless liquid | [1][3][6] |

| Odor | Distinct smell | [2][3] |

| Boiling Point | 104 - 105 °C | [1][4][7] |

| Melting Point | -124 °C | [1][7] |

| Density | 0.800 - 0.805 g/mL | [1][4] |

| Specific Gravity | 0.80 | [4][6] |

| Refractive Index | 1.4425 - 1.4445 | [4][7] |

| Flash Point | -3 °C | [4][7] |

| Critical Temperature | 301 °C | [8] |

| Critical Pressure | 34.6 atm | [8] |

| Enthalpy of Vaporization | 350 kJ/mol | [9] |

Solubility

This compound is a non-polar compound and its solubility is governed by the "like dissolves like" principle.[2]

| Solvent | Solubility | References |

| Water | Insoluble | [2][7] |

| Alcohol | Soluble | |

| Ether | Soluble | |

| Benzene | Soluble | [2] |

| Hexane | Soluble | [2] |

| Chloroform | Soluble | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following protocols are derived from established laboratory procedures.

Synthesis of this compound via Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol

This method provides a direct route to this compound.[10]

Materials:

-

Amalgamated zinc powder

-

3-Methyl-2-cyclohexen-1-ol

-

Anhydrous ether

-

2.6 M Hydrogen chloride in anhydrous ether

-

10% Aqueous sodium hydrogen carbonate

-

Saturated aqueous sodium chloride

-

Magnesium sulfate

Procedure:

-

A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a dry nitrogen source, and a pressure-equalizing addition funnel.

-

The flask is charged with 196 g of dry amalgamated zinc powder, 22.4 g of 3-methyl-2-cyclohexen-1-ol, and 280 mL of anhydrous ether.[10]

-

The flask is cooled to -15 °C in an ethanol-water-dry ice bath.

-

The mixture is stirred gently for 5 minutes, after which vigorous stirring is initiated.

-

153 mL of 2.6 M hydrogen chloride in anhydrous ether is added dropwise over 1.5 hours, maintaining the temperature at -15 °C.[10]

-

After the addition is complete, the mixture is stirred for an additional hour at -15 °C.

-

The reaction mixture is filtered, and the zinc residue is washed with several portions of ether.

-

The combined ethereal solutions are washed sequentially with two 50-mL portions of water, 50 mL of 10% aqueous sodium hydrogen carbonate, and two 50-mL portions of saturated aqueous sodium chloride.[10]

-

The organic layer is dried over magnesium sulfate.

-

The ether is carefully removed by distillation through a Dufton column at atmospheric pressure.

-

The residual solution is transferred to a smaller apparatus and distilled to yield this compound at 103–104 °C.[10]

Spectroscopic Analysis Workflow

A general workflow for the spectroscopic analysis of methylcyclohexene isomers is presented below. This is crucial for confirming the identity and purity of the synthesized product.[11]

Procedure:

-

Sample Preparation: The synthesized this compound is prepared for analysis. For GC-MS, a dilute solution in a volatile solvent is typically used. For NMR, the sample is dissolved in a deuterated solvent like CDCl₃.[12][13] For IR spectroscopy, a neat liquid sample can be used.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is injected into a gas chromatograph to separate it from any impurities or isomers. The separated components then enter a mass spectrometer for ionization and fragmentation, providing a mass spectrum that helps in identifying the compound based on its mass-to-charge ratio and fragmentation pattern.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired. For this compound, ¹H NMR will show characteristic signals for the vinylic protons and the methyl group protons, which will appear as a doublet. ¹³C NMR will show seven distinct carbon signals due to the lack of symmetry.[11]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained to identify the functional groups present. Key vibrational modes for this compound include the =C-H stretch around 3017 cm⁻¹, the C-H stretch of saturated carbons between 2830-2960 cm⁻¹, and the C=C stretch around 1650 cm⁻¹.[11]

-

Data Analysis: The obtained spectra are analyzed and compared with reference spectra to confirm the structure and purity of the this compound.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chembk.com [chembk.com]

- 4. 3-Methyl-1-cyclohexene, 90%, Tech. 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 3-METHYL-1-CYCLOHEXENE | 591-48-0 [chemicalbook.com]

- 8. This compound [stenutz.eu]

- 9. Cyclohexene, 3-methyl- [webbook.nist.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

3-Methylcyclohexene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 3-methylcyclohexene, a cyclic olefin of interest in various research and development applications.

1. Chemical Identification and Formula

This compound is a colorless liquid organic compound.[1] It is structurally characterized by a cyclohexene ring with a methyl group substituent at the third carbon position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 591-48-0[2][3][4][5][6] |

| Molecular Formula | C7H12[1][2][3][4][5][7] |

| Molecular Weight | 96.17 g/mol [2][3] |

| IUPAC Name | This compound[2] |

| Synonyms | 3-methyl-1-cyclohexene, cyclohexene, 3-methyl[2][4] |

2. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, offering a valuable reference for experimental design and execution.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Density | 0.8000 g/mL[2] |

| Boiling Point | 104°C[2][5] |

| Flash Point | -3°C[2][5] |

| Refractive Index | 1.4425 to 1.4445[2] |

3. Experimental Considerations

Due to its high flammability, appropriate safety precautions must be taken when handling this compound.[5] It is incompatible with strong oxidizing agents.[5]

4. Logical Relationship of Isomers

This compound is one of three structural isomers of methylcyclohexene, the others being 1-methylcyclohexene and 4-methylcyclohexene.[1] All share the same molecular formula but differ in the position of the methyl group and/or the double bond within the cyclohexene ring.

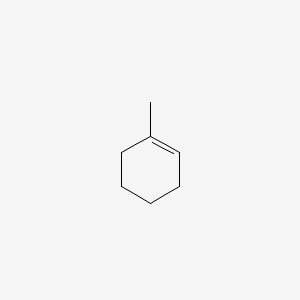

Caption: Structural isomers of methylcyclohexene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 3-Methyl-1-cyclohexene, 90%, Tech. 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. GSRS [precision.fda.gov]

- 4. Cyclohexene, 3-methyl- [webbook.nist.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (+)-(R)-3-methylcyclohexene [webbook.nist.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 3-methylcyclohexene using infrared (IR) spectroscopy. It includes a detailed summary of the characteristic vibrational frequencies, a step-by-step experimental protocol for obtaining the IR spectrum, and a visual representation of the key spectral correlations.

Core Functional Group Analysis

This compound is a cyclic alkene possessing both sp² and sp³ hybridized carbon atoms. Its structure gives rise to characteristic infrared absorption bands corresponding to the vibrations of its principal functional groups: the carbon-carbon double bond (C=C), the vinylic carbon-hydrogen bonds (=C-H), and the aliphatic carbon-hydrogen bonds (C-H) of the cyclohexene ring and the methyl group.

The IR spectrum of this compound is a valuable tool for its identification and characterization, allowing for the confirmation of its key structural features. The primary absorption bands of interest are found in the fingerprint and functional group regions of the spectrum.

Quantitative Infrared Absorption Data for this compound

The following table summarizes the key infrared absorption bands for the functional groups present in this compound. These values are based on established literature data for cyclohexene and substituted alkenes and can be used to interpret the experimental spectrum of this compound.[1][2][3][4][5][6][7][8][9][10]

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity | Notes |

| Alkene | C=C Stretch | 1640 - 1680 | Medium | This peak confirms the presence of the carbon-carbon double bond within the cyclohexene ring.[3][6][9][10] |

| Alkenyl | =C-H Stretch | 3000 - 3100 | Medium | Absorption in this region is characteristic of C-H bonds where the carbon is part of a double bond (sp² C-H).[1][2][5][6][9] |

| Alkyl | -C-H Stretch (CH₃, CH₂, CH) | 2850 - 2960 | Strong | These strong absorptions are due to the C-H bonds of the saturated portion of the cyclohexene ring and the methyl group (sp³ C-H).[1][2][3][4][7][8] |

| Alkyl | -C-H Bend (CH₂) | ~1450 | Medium | This bending vibration is characteristic of the methylene groups in the ring.[1][4] |

| Alkyl | -C-H Bend (CH₃) | ~1375 | Medium | This bending vibration is characteristic of the methyl group.[8] |

| Alkenyl | =C-H Bend (Out-of-Plane) | 650 - 1000 | Strong | The exact position of this band in the fingerprint region can provide information about the substitution pattern of the alkene.[1][6][9] |

Experimental Protocol: Acquiring the IR Spectrum of this compound

This section details two common methods for obtaining the infrared spectrum of a liquid sample such as this compound: the neat liquid transmission method using salt plates and the Attenuated Total Reflectance (ATR)-FTIR method.

Method 1: Neat Liquid Transmission Spectroscopy

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

This compound sample

-

Volatile solvent for cleaning (e.g., chloroform or acetone)[1]

-

Kimwipes or other lint-free tissue

-

Gloves

Procedure:

-

Prepare the Salt Plates: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of a volatile solvent (like acetone or chloroform) and gently wiping with a lint-free tissue.[1] Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, place a single drop of this compound onto the center of the plate.[1]

-

Forming the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[2] Avoid trapping air bubbles.

-

Mounting the Sample: Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

-

Acquiring the Spectrum:

-

Obtain a background spectrum with no sample in the beam path. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Place the sample holder with the prepared plates into the spectrometer's sample compartment.

-

Acquire the infrared spectrum of the this compound sample.

-

-

Cleaning: After analysis, carefully separate the salt plates. Clean them thoroughly with a volatile solvent and return them to a desiccator for storage.[1]

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Micropipette or Pasteur pipette

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

-

Kimwipes or other lint-free tissue

Procedure:

-

Prepare the ATR Crystal: Ensure the surface of the ATR crystal is clean. If necessary, wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[5][6]

-

Acquire Sample Spectrum: Acquire the infrared spectrum of the sample. If your ATR accessory has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Cleaning: After the measurement is complete, clean the ATR crystal surface by wiping it with a soft tissue dampened with a suitable solvent.

Visualization of Functional Group Correlations

The following diagram illustrates the logical relationship between the key functional groups of this compound and their corresponding absorption regions in the infrared spectrum.

Caption: Functional group correlations in the IR spectrum of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of 3-methylcyclohexene. Understanding the fragmentation behavior of this cyclic alkene is crucial for its unambiguous identification in complex mixtures, a common challenge in fields ranging from environmental analysis to synthetic chemistry and drug development. This document outlines the key fragmentation pathways, presents quantitative data, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Pathways

Under electron ionization (EI), this compound (C₇H₁₂, molecular weight: 96.17 g/mol ) undergoes characteristic fragmentation, leading to a series of diagnostic ions. The initial step involves the removal of an electron from the molecule to form the molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 96. This molecular ion is often visible in the mass spectrum, though its abundance can vary.

The subsequent fragmentation is dominated by two principal pathways:

-

Loss of a Methyl Radical ([M-15]⁺): The most prominent fragmentation pathway involves the cleavage of the methyl group, resulting in a stable secondary carbocation at m/z 81.[1] This peak is typically the base peak or one of the most intense peaks in the spectrum, serving as a key identifier for this compound. The stability of the resulting cation drives this fragmentation.

-

Retro-Diels-Alder (RDA) Reaction: Unlike its isomer, 4-methylcyclohexene, which readily undergoes a retro-Diels-Alder reaction to produce a significant peak at m/z 54, this pathway is less favored for this compound.[1] However, a smaller peak at m/z 68 can be observed, corresponding to the loss of ethene (C₂H₄) via an RDA mechanism.[1] The presence of the methyl group at the 3-position sterically hinders the concerted rearrangement required for a more facile RDA reaction.

Other significant fragments are observed at m/z 67, 55, and 41, arising from further rearrangements and cleavage of the cyclohexene ring.

Quantitative Fragmentation Data

The relative abundance of the major fragments observed in the electron ionization mass spectrum of this compound is summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) and MassBank spectral databases.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 96 | 33.69 | [C₇H₁₂]⁺˙ (Molecular Ion) |

| 81 | 99.99 | [C₆H₉]⁺ |

| 68 | 37.80 | [C₅H₈]⁺˙ |

| 67 | 33.69 | [C₅H₇]⁺ |

| 55 | 32.15 | [C₄H₇]⁺ |

| 54 | 19.34 | [C₄H₆]⁺˙ |

| 41 | 5.04 | [C₃H₅]⁺ |

| 39 | 2.06 | [C₃H₃]⁺ |

| 27 | 1.34 | [C₂H₃]⁺ |

Data sourced from MassBank (Accession: JP005339) and NIST WebBook.[2][3]

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for volatile organic compounds.

1. Sample Preparation:

-

Standard Preparation: Prepare a stock solution of this compound in a high-purity volatile solvent such as methanol or hexane at a concentration of 1 mg/mL.

-

Working Standard: Dilute the stock solution with the same solvent to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

Sample Matrix: For analysis in complex matrices (e.g., environmental samples, biological fluids), appropriate extraction techniques such as solid-phase microextraction (SPME) or liquid-liquid extraction should be employed to isolate the volatile components.

2. Gas Chromatography (GC) Conditions:

-

Injector:

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio)

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column is recommended, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Hold: Hold at 150 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-300.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Identify this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

Visualizing the Fragmentation and Workflow

To further clarify the processes involved, the following diagrams illustrate the key fragmentation pathway of this compound and a typical experimental workflow for its analysis.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3-Methylcyclohexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of 3-methylcyclohexene and its common isomers: 1-methylcyclohexene and 4-methylcyclohexene. An understanding of the relative stabilities of these cyclic alkenes is paramount in fields such as organic synthesis, catalysis, and drug development, where reaction outcomes and product distributions are often governed by thermodynamic control. This document outlines the theoretical basis for their stability, presents quantitative thermodynamic data, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key concepts and workflows.

Introduction: The Basis of Alkene Stability

The thermodynamic stability of methylcyclohexene isomers is primarily dictated by the substitution pattern of the carbon-carbon double bond. Generally, alkene stability increases with the number of alkyl groups attached to the sp²-hybridized carbons of the double bond. This stabilizing effect is attributed to two main factors:

-

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H σ-bonds into the π-system of the double bond. A greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, thereby increasing the stability of the alkene.

-

Bond Strength: The bond between an sp² carbon and an sp³ carbon is slightly stronger than a bond between two sp³ carbons. Therefore, increasing the substitution on the double bond increases the overall stability of the molecule.

Based on these principles, the expected order of stability for the common methylcyclohexene isomers is:

-

1-Methylcyclohexene: Trisubstituted double bond (most stable).

-

This compound: Disubstituted double bond.

-

4-Methylcyclohexene: Disubstituted double bond.

-

Methylenecyclohexane: Exocyclic disubstituted double bond (generally the least stable).[1]

Experimental data confirms that 1-methylcyclohexene is the most thermodynamically stable isomer.[1] The relative stabilities of this compound and 4-methylcyclohexene are very similar.[1]

Quantitative Thermodynamic Data

The relative stabilities of the methylcyclohexene isomers can be quantified through their thermodynamic parameters, such as the standard Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of isomerization. These values are typically determined through equilibrium studies.

Table 1: Thermodynamic Data for the Isomerization of Methylcyclohexene Isomers in the Gas Phase

| Isomerization Reaction | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| This compound ⇌ 1-Methylcyclohexene | -8.1 ± 0.3 | -1.0 |

| 4-Methylcyclohexene ⇌ 1-Methylcyclohexene | -5.8 ± 0.3 | -1.5 |

| Methylenecyclohexane ⇌ 1-Methylcyclohexene | -7.3 ± 1.7 | -15.9 |

Data sourced from the NIST WebBook and experimental studies.[1] The negative enthalpy changes indicate that the isomerization to the more stable 1-methylcyclohexene is an exothermic process.

Table 2: Equilibrium Composition of Methylcyclohexene Isomers

| Isomer | Equilibrium Composition (%) at 180 °C (Vapor Phase) |

| 1-Methylcyclohexene | 73.4 |

| This compound | 10.7 |

| 4-Methylcyclohexene | 14.1 |

| Methylenecyclohexane | 1.7 |

This equilibrium data further confirms that 1-methylcyclohexene is the thermodynamically most stable isomer.[1]

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of methylcyclohexene isomers is primarily determined by two experimental techniques: isomerization equilibration and heat of hydrogenation.

Isomerization Equilibration

This method involves allowing a mixture of the isomers to reach thermodynamic equilibrium in the presence of a catalyst. The composition of the mixture at equilibrium is then analyzed, and the relative stabilities are determined from the equilibrium constants.

-

Catalyst Preparation: A suitable acid catalyst, such as p-toluenesulfonic acid for liquid-phase isomerization or γ-alumina for vapor-phase isomerization, is activated according to standard procedures.

-

Reaction Setup: A known amount of a single methylcyclohexene isomer or a mixture of isomers is placed in a sealed reactor with the catalyst. The reactor is then heated to a constant, controlled temperature.

-

Equilibration: The reaction mixture is maintained at the set temperature for a sufficient duration to allow the isomers to interconvert and reach thermodynamic equilibrium. The time required to reach equilibrium should be determined through preliminary kinetic studies by taking samples at various time intervals until the composition remains constant.

-

Sampling and Quenching: Aliquots of the reaction mixture are withdrawn at predetermined time intervals and are rapidly cooled to quench the isomerization reaction.

-

Analysis: The composition of the isomeric mixture in each aliquot is determined using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

-

GC Conditions: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating the isomers based on their boiling points. A typical temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 120°C at a rate of 10°C/min.

-

Hold at 120°C for 2 minutes.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).[2]

-

-

-

Data Analysis:

-

The equilibrium constant (Keq) for each isomerization reaction is calculated from the molar concentrations of the isomers at equilibrium.

-

The standard Gibbs free energy change (ΔG°) for each isomerization is then determined using the equation: ΔG° = -RTln(Keq) where R is the ideal gas constant and T is the absolute temperature.

-

By conducting the equilibration experiments at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes can be determined from a van't Hoff plot (a plot of ln(Keq) versus 1/T).

-

Heat of Hydrogenation

The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to its corresponding saturated compound (methylcyclohexane in this case). A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation. Therefore, the isomer with the least exothermic (smallest negative value) heat of hydrogenation is the most stable.[1]

-

Sample Preparation: A precisely weighed amount of the methylcyclohexene isomer is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure reaction vessel. A catalytic amount of a hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.[1]

-

Calorimeter Setup: The reaction vessel is placed within a calorimeter, which is a device designed to measure heat changes in a chemical reaction. The calorimeter is calibrated beforehand to determine its heat capacity.

-

Hydrogenation Reaction: The reaction vessel is sealed, purged with hydrogen gas to remove any air, and then pressurized with a known amount of hydrogen. The mixture is agitated to ensure efficient mixing of the reactants, catalyst, and hydrogen. The reaction is typically carried out at a constant temperature and pressure.

-

Temperature Monitoring: The temperature of the calorimeter is precisely monitored throughout the hydrogenation reaction. The heat released by the exothermic reaction is absorbed by the calorimeter and its contents, causing a temperature rise.

-

Data Analysis:

-

The total heat evolved (q) during the reaction is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_cal) using the equation: q = C_cal * ΔT

-

The molar heat of hydrogenation (ΔH_hydrog) is then calculated by dividing the total heat evolved by the number of moles of the methylcyclohexene isomer that reacted.

-

By comparing the heats of hydrogenation of the different isomers, their relative stabilities can be determined.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key relationships and experimental workflows.

Caption: Relative thermodynamic stability of methylcyclohexene isomers.

Caption: Experimental workflow for determining isomer stability via isomerization equilibration.

Caption: Experimental workflow for determining relative stability via heat of hydrogenation.

Conclusion

The thermodynamic stability of this compound and its isomers is a well-established concept in organic chemistry, with 1-methylcyclohexene being the most stable due to its trisubstituted double bond. The quantitative determination of these stability differences through isomerization equilibration and heat of hydrogenation measurements provides valuable data for predicting reaction outcomes and optimizing synthetic routes. The detailed experimental protocols and workflows presented in this guide offer a robust framework for researchers and professionals in the chemical and pharmaceutical sciences to investigate and apply these fundamental thermodynamic principles in their work.

References

An In-Depth Technical Guide on the Stereochemistry and Chirality of 3-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclohexene is a cyclic olefin of significant interest in stereochemical studies and as a chiral building block in organic synthesis. Its structure contains a single stereocenter, rendering it a chiral molecule that exists as a pair of enantiomers. This guide provides a comprehensive overview of the stereochemical and chiral aspects of this compound, including its synthesis, the properties of its enantiomers, and the experimental protocols for its preparation and analysis. A thorough understanding of the stereochemistry of this compound is crucial for its application in the development of new chemical entities and pharmaceuticals where enantiomeric purity is paramount.

Introduction to the Chirality of this compound

This compound possesses a chiral center at the C-3 position, the carbon atom to which the methyl group is attached. This is because the C-3 carbon is bonded to four different groups: a hydrogen atom, a methyl group, a vinylic carbon (C-2) of the double bond, and an allylic methylene carbon (C-4).[1] Due to this asymmetry, this compound is a chiral molecule and can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1][2] These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index, but they differ in their interaction with plane-polarized light, a property known as optical activity.

The physical and chemical properties of racemic this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [3][4] |

| Molecular Weight | 96.17 g/mol | [3][4] |

| Boiling Point | 104 °C | [3] |

| Density | 0.805 g/mL at 25 °C | [3] |

| Flash Point | -3 °C | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the most common laboratory preparation starting from 3-methylcyclohexanone.[3]

Synthesis of Racemic this compound

A well-established method for the synthesis of racemic this compound involves the reductive cleavage of an allylic alcohol, which is itself prepared from the corresponding enone.[5]

Experimental Protocol: Synthesis of Racemic this compound from 3-Methyl-2-cyclohexen-1-one [5]

Step 1: Reduction of 3-Methyl-2-cyclohexen-1-one to 3-Methyl-2-cyclohexen-1-ol

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of 3-methyl-2-cyclohexen-1-one (0.1 mol) in anhydrous diethyl ether (200 mL) is cooled to 0 °C in an ice bath.

-

A solution of lithium aluminum hydride (LiAlH₄) (0.025 mol) in anhydrous diethyl ether (100 mL) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes.

-

The reaction is quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again, until a granular precipitate is formed.

-

The ethereal solution is decanted, and the precipitate is washed with diethyl ether. The combined ethereal solutions are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 3-methyl-2-cyclohexen-1-ol.

Step 2: Reductive Cleavage of 3-Methyl-2-cyclohexen-1-ol to this compound

-

To a stirred suspension of zinc dust (0.5 mol) in 50% aqueous ethanol (200 mL), concentrated hydrochloric acid (5 mL) is added, followed by a solution of copper(II) sulfate pentahydrate (0.02 mol) in water (20 mL). The mixture is stirred for 30 minutes to generate a zinc-copper couple.

-

The supernatant is decanted, and the zinc-copper couple is washed with ethanol.

-

A solution of 3-methyl-2-cyclohexen-1-ol (0.1 mol) in ethanol (100 mL) is added to the zinc-copper couple.

-

The mixture is heated at reflux with vigorous stirring for 4 hours.

-

After cooling, the reaction mixture is filtered, and the filtrate is diluted with a large volume of water and extracted with pentane.

-

The combined pentane extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation.

-

The resulting crude this compound is purified by fractional distillation to yield the pure product.

Enantiomers of this compound

The two enantiomers of this compound are designated as (R)-3-methylcyclohexene and (S)-3-methylcyclohexene according to the Cahn-Ingold-Prelog priority rules. While their physical properties are identical in an achiral environment, their chiroptical properties, specifically their optical rotation, are equal in magnitude but opposite in sign.

Analysis of this compound Enantiomers

The separation and quantification of the enantiomers of this compound are typically performed using chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

Experimental Protocol: Enantiomeric Analysis by Chiral Gas Chromatography

-

Column Selection: A capillary GC column coated with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., β-cyclodextrin), is used.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this analysis.

-

Sample Preparation: A dilute solution of the this compound sample in a volatile solvent (e.g., pentane or dichloromethane) is prepared.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

-

Oven Temperature Program: An initial temperature of 40-60 °C is held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 150-200 °C. The exact program will depend on the specific column and should be optimized to achieve baseline separation of the enantiomers.

-

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Asymmetric Synthesis and Resolution Strategies

Obtaining enantiomerically pure or enriched this compound is a key challenge and a significant area of research. The two main strategies to achieve this are asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer selectively from an achiral starting material using a chiral catalyst or auxiliary. While specific protocols for the asymmetric synthesis of this compound are not detailed in the readily available literature, general approaches in asymmetric catalysis could be applied. For instance, the asymmetric hydrogenation of a suitable prochiral precursor using a chiral transition metal catalyst is a plausible route.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is classical resolution, which involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by techniques such as crystallization. For a non-functionalized alkene like this compound, direct classical resolution is not feasible. However, it can be resolved via a derivative. For example, the racemic mixture could be converted to a chiral derivative, such as an epoxide or a diol, which could then be resolved.

Another powerful technique for resolution is preparative chiral chromatography, which uses the same principles as analytical chiral GC but on a larger scale to isolate macroscopic quantities of each enantiomer.

Visualizing Stereochemical Concepts

The following diagrams, generated using the DOT language, illustrate key stereochemical concepts related to this compound.

Conclusion

This compound serves as an excellent model for understanding fundamental concepts of stereochemistry and chirality. Its single chiral center gives rise to a pair of enantiomers whose distinct biological activities in various applications underscore the importance of enantiomeric purity. While the synthesis of racemic this compound is well-documented, the preparation and characterization of its individual enantiomers remain a more specialized endeavor. The analytical techniques, particularly chiral gas chromatography, are well-established for the separation and quantification of the (R) and (S) forms. For researchers and professionals in drug development, a firm grasp of the stereochemical properties of this compound and the methodologies to control its stereochemistry is essential for the design and synthesis of new chiral molecules with desired therapeutic effects. Further research into efficient and scalable asymmetric syntheses or resolutions of this compound will undoubtedly enhance its utility as a valuable chiral building block in organic chemistry.

References

Dehydration of 2-Methylcyclohexanol: A Technical Guide to Alkene Synthesis and Regioselectivity

This technical guide provides an in-depth analysis of the acid-catalyzed dehydration of 2-methylcyclohexanol, a cornerstone reaction in organic chemistry for demonstrating elimination reaction mechanisms, regioselectivity, and the principles of kinetic versus thermodynamic control. The primary focus is on the formation of various alkene isomers, including 1-methylcyclohexene, 3-methylcyclohexene, and methylenecyclohexane. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Reaction Mechanism and Regioselectivity

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via an E1 (elimination, unimolecular) mechanism.[1][2] This multi-step process involves the formation of a carbocation intermediate, which can then lead to a mixture of alkene products. The distribution of these products is largely governed by the relative stability of the alkenes, as predicted by Zaitsev's rule, and the stability of the intermediate carbocations.

Key Mechanistic Steps:

-

Protonation of the Alcohol: The reaction is initiated by the protonation of the hydroxyl group of 2-methylcyclohexanol by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3][4]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon that was previously bonded to the hydroxyl group.[3][4]

-

Carbocation Rearrangement (1,2-Hydride Shift): The initially formed secondary carbocation can undergo a rearrangement via a 1,2-hydride shift to form a more stable tertiary carbocation.[3][4][5] This rearrangement is a key step that leads to the formation of different products.

-

Deprotonation and Alkene Formation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent (beta) to the carbocation. This results in the formation of a double bond and yields the final alkene products.[3][6]

The removal of a proton can occur from different positions, leading to a mixture of isomers:

-

1-Methylcyclohexene: This is the most substituted alkene (trisubstituted) and is generally the major product, formed in accordance with Zaitsev's rule, which states that the most stable, most highly substituted alkene will predominate.[5][7][8] It can be formed from both the secondary and the rearranged tertiary carbocation.

-

This compound: This is a disubstituted alkene and is typically a minor product.[3][5] It is formed from the initial secondary carbocation before rearrangement.

-

Methylenecyclohexane: This is another disubstituted alkene, formed from the rearranged tertiary carbocation.[3][5] Its formation is less favored compared to 1-methylcyclohexene.

Experimental Protocols

The dehydration of 2-methylcyclohexanol is typically performed via distillation to continuously remove the lower-boiling alkene products as they are formed, shifting the equilibrium towards the products according to Le Châtelier's principle.[3]

Materials and Reagents:

| Reagent/Material | Properties |

| 2-Methylcyclohexanol (cis/trans mixture) | MW: 114.19 g/mol , BP: 165-166 °C[2] |

| 9M Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) | Catalyst, Corrosive[1][2][9] |

| Sodium Hydroxide (NaOH) solution, 3M | For neutralization[1] |

| Saturated Sodium Chloride (Brine) solution | To aid layer separation |

| Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄) | Drying agent[1][9] |

| Round-bottom flask (25 mL or 50 mL) | Reaction vessel |

| Fractional distillation apparatus | For reaction and purification |

| Heating mantle | Heat source |

| Separatory funnel | For washing/extraction |

| Gas Chromatograph (GC) | For product analysis |

Detailed Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask, add a magnetic stir bar, 5.0 mL of 2-methylcyclohexanol, and 3.0 mL of 9M sulfuric acid (or 1.5 mL of 85% phosphoric acid).[1][9]

-

Distillation: Assemble a fractional distillation apparatus with the reaction flask. Use a 10 mL graduated cylinder, cooled in an ice bath, as the receiving vessel.[1]

-

Heating: Heat the mixture using a heating mantle while stirring. Adjust the heating rate to maintain a steady distillation of the alkene products, keeping the distillation head temperature between 95-105°C.[1][3] Collect the distillate until a few milliliters of the organic layer are obtained.

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer successively with 10 mL of water, 10 mL of 3M sodium hydroxide solution to neutralize any remaining acid, and finally with 10 mL of saturated sodium chloride solution.[1]

-

Drain the organic layer into a clean, dry Erlenmeyer flask.

-

-

Drying: Add a small amount of anhydrous calcium chloride or magnesium sulfate to the organic layer to remove any residual water.[1][9] Swirl the flask until the liquid is clear.

-

Final Product: Decant or filter the dried liquid into a pre-weighed vial to determine the final yield.

-

Analysis: Analyze the product mixture using gas chromatography (GC) to determine the relative percentages of 1-methylcyclohexene, this compound, and any other products.[1][10]

Data Presentation: Product Distribution

The product distribution of the dehydration reaction is highly dependent on the reaction conditions. Gas chromatography is the primary method used to quantify the ratio of the isomeric products.[10] While 1-methylcyclohexene is the thermodynamically favored product, the ratios can vary.

Table 1: Physical Properties of Reactants and Products

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Methylcyclohexanol | 114.19 | 165 - 167[3] |

| 1-Methylcyclohexene | 96.17 | 110 - 111 |

| This compound | 96.17 | 104 - 105[3] |

| Methylenecyclohexane | 96.17 | 102 - 103[3] |

Table 2: Representative Product Distribution Data from GC Analysis

| Study / Conditions | 1-Methylcyclohexene (%) | This compound (%) | Other Products (%) | Reference |

| Sulfuric Acid Catalyst | 81.8 | 18.2 | - | [2] |

| Phosphoric Acid, Fraction 1 | 77.2 | 2.3 | 20.5 (unreacted alcohol) | [11] |

| Phosphoric Acid, Fraction 2 | 54.8 | 30.8 | 14.4 (unreacted alcohol) | [11] |

| Sulfuric Acid Catalyst | 66.4 | 33.6 | - | [12] |

Note: The "Evelyn Effect" describes the change in product distribution over the course of the reaction, as seen in the two fractions collected with phosphoric acid, where the proportion of this compound increases in the later fraction.[11]

Conclusion

The acid-catalyzed dehydration of 2-methylcyclohexanol is a versatile and illustrative reaction in organic synthesis. It effectively demonstrates the E1 mechanism, carbocation rearrangements, and the principles of regioselectivity as described by Zaitsev's rule. While the major product is typically the thermodynamically stable 1-methylcyclohexene, the formation of this compound is significant. The relative yield of this compound can be influenced by factors such as the choice of acid catalyst and the reaction duration, highlighting the interplay between kinetic and thermodynamic control. A thorough understanding and precise control of these experimental parameters are crucial for selectively synthesizing specific alkene isomers.

References

- 1. turbo.vernier.com [turbo.vernier.com]

- 2. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. PC GAMESS Tutorial: Dehydration Reaction, Part 1 [people.chem.ucsb.edu]

- 6. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]

- 7. uwosh.edu [uwosh.edu]

- 8. Ch 5 : Selectivity [chem.ucalgary.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. Dehydration of 2-Methylcyclohexanol [thecatalyst.org]

- 11. Dehydration of Methylcyclohexanols - Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]

- 12. Experiment #5 [sas.upenn.edu]

IUPAC nomenclature for 3-Methylcyclohexene and its derivatives

An In-depth Technical Guide to the IUPAC Nomenclature of 3-Methylcyclohexene and Its Derivatives

For researchers, scientists, and professionals in drug development, a precise understanding of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is fundamental. This guide provides a detailed examination of the rules and conventions for naming this compound and its various derivatives, ensuring clarity and consistency in scientific communication.

Fundamental Principles of Cycloalkene Nomenclature

The IUPAC system for naming organic compounds is built on a set of logical rules. For cycloalkenes, the core principles involve identifying the parent ring, locating the double bond, and numbering the substituents to provide the lowest possible locants.

The naming process begins by identifying the longest carbon chain that includes the double bond, which in this case is a cyclic structure.[1] The presence of a double bond in a ring is indicated by the "-ene" suffix, and the ring structure is denoted by the "cyclo" prefix.[1]

Numbering the Ring:

-

The carbon atoms of the double bond are assigned the lowest possible numbers, which are always 1 and 2.[2][3]

-

The direction of numbering (clockwise or counter-clockwise) is chosen to give the substituents the lowest possible numbers at the first point of difference.[2][4][5]

-

For a simple monosubstituted cycloalkene like this compound, it is not necessary to specify the position of the double bond in the name, as it is understood to be between carbons 1 and 2.[2][6]

The IUPAC name for the parent compound is This compound .[6][7][8][9] Numbering the double bond as 1 and 2, the methyl group receives the locant '3', which is the lowest possible number.

Nomenclature of this compound Derivatives

The complexity of naming increases with the addition of more substituents or functional groups. The following sections detail the rules for these scenarios.

Multiple Substituents

When multiple substituents are present on the cyclohexene ring, their positions are indicated by numbers, and they are listed in alphabetical order in the name.[1][4] The numbering of the ring begins at the double bond and proceeds in the direction that results in the lowest set of locants for the substituents.

Examples:

-

5-Ethyl-3-methylcyclohexene: The numbering starts at the double bond and goes towards the methyl group (C3). This places the ethyl group at C5. Numbering in the opposite direction would place the ethyl group at C4 and the methyl group at C6 (4-ethyl-6-methyl), which is a higher set of locants.

-

3-Bromo-6-methylcyclohexene: Alphabetical priority dictates that "bromo" comes before "methyl". The numbering is chosen to give the alphabetically first substituent the lower number if a tie in locants exists.

Functional Groups and Priority

When a compound contains multiple functional groups, IUPAC has established a priority order to determine the principal functional group.[10][11][12] This principal group determines the suffix of the compound's name and receives the lowest possible number.[10][12]

Table 1: Priority of Common Functional Groups in IUPAC Nomenclature

| Priority | Functional Group Class | Formula | Suffix (if Principal Group) | Prefix (if Substituent) |

| Highest | Carboxylic Acids | -COOH | -oic acid | carboxy- |

| Esters | -COOR | -oate | alkoxycarbonyl- | |

| Aldehydes | -CHO | -al | formyl- | |

| Ketones | >C=O | -one | oxo- | |

| Alcohols | -OH | -ol | hydroxy- | |

| Amines | -NH2 | -amine | amino- | |

| Alkenes | >C=C< | -ene | - | |

| Lowest | Alkanes | - | -ane | - |

Note: This table is not exhaustive but covers the most common functional groups.

When a functional group with higher priority than an alkene is present, the carbon atom bearing that group is assigned the lowest possible locant.[13]

Examples:

-

4-Methylcyclohex-2-en-1-ol: The alcohol (-OH) group has higher priority than the alkene.[11] Therefore, the carbon attached to the -OH group is C1. The numbering then proceeds to give the double bond the lowest possible numbers (C2-C3), placing the methyl group at C4.

-

4-Methylcyclohex-2-ene-1-one: The ketone group has higher priority. The carbonyl carbon is C1, the double bond is at C2, and the methyl group is at C4.

Stereochemistry

For a complete and unambiguous name, the stereochemistry of the molecule must be specified.[14] This includes the configuration of chiral centers and the geometry of the double bond.

Chiral Centers (R/S Configuration): this compound is a chiral molecule because the carbon at position 3 is a stereocenter. The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules.

-

(R)-3-Methylcyclohexene [15]

-

(S)-3-Methylcyclohexene

All stereochemical information is placed in parentheses at the beginning of the IUPAC name.[14]

Relative Stereochemistry (cis/trans): For disubstituted derivatives, the relative positions of the substituents can be described using 'cis' (on the same side of the ring) or 'trans' (on opposite sides).[16]

-

cis-3,5-Dimethylcyclohexene: Both methyl groups are on the same face of the ring.

-

trans-3-Bromo-5-methylcyclohexene: The bromo and methyl groups are on opposite faces of the ring.

Systematic Naming Workflow

A logical workflow can simplify the process of naming complex derivatives of this compound. The following diagram illustrates the decision-making process.

References

- 1. Organic Nomenclature [www2.chemistry.msu.edu]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. m.youtube.com [m.youtube.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. websites.nku.edu [websites.nku.edu]

- 6. IUPAC name ofa 3-methylcyclohexeneb 1-methylcyclohex-2-enec 6-methylcyclohexened 1-methylcyclohex-5-ene. [doubtnut.com]

- 7. This compound | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. The IUPAC name of the given compound is A 3methyl cyclohexene class 11 chemistry CBSE [vedantu.com]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. egpat.com [egpat.com]

- 12. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]

- 15. (r)-3-Methyl-cyclohexene | C7H12 | CID 638077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Methodological & Application

Application Note: Synthesis of 3-Methylcyclohexene via Reductive Cleavage of Allylic Alcohols

Abstract

This application note details a robust protocol for the synthesis of 3-methylcyclohexene through the reductive cleavage of its corresponding allylic alcohol, 3-methyl-2-cyclohexen-1-ol. The described methodology employs a low-valent tungsten-mediated deoxygenation, a reaction known for its efficiency in the reductive cleavage of allylic alcohols. This process is of significant interest in organic synthesis and drug development for the selective removal of hydroxyl groups to form alkenes. This document provides a comprehensive experimental protocol, tabulated data on reaction efficiency, and a visual representation of the reaction workflow.

Introduction

The selective deoxygenation of alcohols to form alkenes is a fundamental transformation in organic chemistry. Among the various substrates, allylic alcohols present a unique challenge and opportunity due to the reactivity of the adjacent double bond. The reductive cleavage of allylic alcohols is a powerful tool for the synthesis of complex molecules and is a key step in many natural product syntheses. This method allows for the strategic removal of a hydroxyl group, which may have been used to direct the stereochemistry of a prior reaction, to yield the corresponding alkene.

This protocol focuses on the synthesis of this compound, a common building block in organic synthesis, from 3-methyl-2-cyclohexen-1-ol. The chosen methodology utilizes a low-valent tungsten catalyst, which has been shown to be effective for this type of transformation.

Reaction Principle

The reductive cleavage of allylic alcohols, in this case using a low-valent tungsten species, generally proceeds through the formation of an intermediate allylic complex. The tungsten catalyst, often generated in situ, coordinates to the hydroxyl group of the allylic alcohol. Subsequent elimination of the hydroxyl group and reduction leads to the formation of the desired alkene. The process is driven by the formation of a stable tungsten-oxo species.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-methyl-2-cyclohexen-1-ol.

3.1. Materials and Reagents

-

3-methyl-2-cyclohexen-1-ol (97%, Sigma-Aldrich)

-

Tungsten hexachloride (WCl₆, 99.9%, Strem Chemicals)

-

n-Butyllithium (n-BuLi, 2.5 M solution in hexanes, Acros Organics)

-

Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free, Sigma-Aldrich)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon gas (high purity)

-

Standard laboratory glassware (Schlenk flask, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

3.2. Procedure

-

Catalyst Preparation (in situ):

-

To a dry 250 mL Schlenk flask under an argon atmosphere, add tungsten hexachloride (WCl₆, 2.0 mmol).

-

Add 50 mL of anhydrous THF and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.0 mmol, 1.6 mL of 2.5 M solution) dropwise to the stirred suspension. The color of the mixture will change, indicating the formation of the low-valent tungsten species.

-

Allow the mixture to stir at -78 °C for 30 minutes.

-

-

Reaction:

-

In a separate flask, dissolve 3-methyl-2-cyclohexen-1-ol (1.0 mmol) in 10 mL of anhydrous THF.

-

Add the solution of the allylic alcohol dropwise to the cold (-78 °C) catalyst mixture.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.

-

3.3. Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Data Presentation

The efficiency of the reductive cleavage of various allylic alcohols using the low-valent tungsten catalyst is summarized in the table below.

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | 3-methyl-2-cyclohexen-1-ol | This compound | 4 | 85 |

| 2 | 2-cyclohexen-1-ol | Cyclohexene | 4 | 90 |

| 3 | Cinnamyl alcohol | Allylbenzene | 5 | 78 |

| 4 | Geraniol | (E)-3,7-Dimethylocta-1,6-diene | 6 | 72 |

Visual Representations

5.1. Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Tungsten hexachloride is corrosive and moisture-sensitive. Handle in a glovebox or under an inert atmosphere.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The protocol described herein provides an effective and reproducible method for the synthesis of this compound from 3-methyl-2-cyclohexen-1-ol using a low-valent tungsten catalyst. The reaction proceeds with good yield and can be applied to a range of allylic alcohol substrates. This methodology is a valuable tool for researchers and professionals in the fields of organic synthesis and drug development.

Application Notes and Protocols: Hydroboration-Oxidation of 3-Methylcyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroboration-oxidation of alkenes is a fundamental two-step organic synthesis reaction that results in the anti-Markovnikov addition of water across a double bond, yielding an alcohol.[1][2] This process is highly valuable in synthetic chemistry due to its predictable regioselectivity and stereospecificity. The reaction proceeds via a syn-addition, where the hydrogen and hydroxyl groups are added to the same face of the alkene.[2][3]

This protocol details the hydroboration-oxidation of 3-methylcyclohexene to produce 2-methylcyclohexanol. The first step involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (THF), across the double bond to form an organoborane intermediate.[4][5] In the second step, this intermediate is oxidized using hydrogen peroxide (H₂O₂) and a base, such as sodium hydroxide (NaOH), to yield the corresponding alcohol with retention of stereochemistry.[1][3]

Reaction Scheme

The overall transformation is as follows:

-

Hydroboration: this compound reacts with borane-tetrahydrofuran complex (BH₃·THF).

-

Oxidation: The resulting trialkylborane is oxidized with hydrogen peroxide in a basic solution.

Data Presentation

The following table summarizes the typical quantitative data for the hydroboration-oxidation of this compound on a laboratory scale.

| Parameter | Value | Units | Notes |

| Reactants | |||

| This compound | 1.0 | g | Starting material |

| Molar Mass of this compound | 96.17 | g/mol | |

| Moles of this compound | 0.0104 | mol | |

| Borane-THF Complex (1 M solution) | 3.8 | mL | Provides a slight excess of BH₃ |

| Moles of BH₃ | 0.0038 | mol | One mole of BH₃ reacts with three moles of alkene[4] |

| Oxidizing Agents | |||

| Sodium Hydroxide Solution (3 M) | 1.5 | mL | Creates basic conditions for oxidation |

| Hydrogen Peroxide (30%) | 1.5 | mL | Oxidizing agent |

| Solvents | |||

| Tetrahydrofuran (THF) | 10 | mL | Anhydrous, reaction solvent |

| Diethyl Ether | 20 | mL | For extraction |

| Saturated NaCl (Brine) | 10 | mL | For washing |

| Reaction Conditions | |||

| Hydroboration Temperature | 0 to 25 | °C | Reaction is initiated at 0°C and then warmed to room temperature |

| Hydroboration Time | 1 | hour | |

| Oxidation Temperature | 40 | °C | |

| Oxidation Time | 30 | minutes | |

| Product | |||

| Expected Product | trans-2-Methylcyclohexanol | Major diastereomer due to syn-addition | |

| Theoretical Yield | 1.19 | g | |

| Typical Actual Yield | 0.95 - 1.07 | g | |

| Typical Percent Yield | 80 - 90 | % |

Experimental Protocol

Materials:

-

This compound

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Sodium hydroxide solution (3 M)

-

Hydrogen peroxide solution (30%)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or water bath

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator

Procedure:

Part 1: Hydroboration

-

Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a septum.

-

Under an inert atmosphere (e.g., nitrogen or argon), add 1.0 g (0.0104 mol) of this compound to the flask.

-

Dissolve the alkene in 10 mL of anhydrous THF.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 3.8 mL of 1 M BH₃·THF solution to the stirred alkene solution via syringe over a period of 10 minutes.[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 2: Oxidation

-

Cool the reaction mixture again in an ice bath.

-

Slowly and carefully add 1.5 mL of 3 M aqueous NaOH solution to the flask.

-

Very slowly, add 1.5 mL of 30% H₂O₂ solution dropwise to the mixture. Caution: This addition is exothermic. Maintain the temperature below 50°C.

-

After the addition of hydrogen peroxide is complete, remove the ice bath and warm the mixture to 40°C for 30 minutes to ensure the completion of the oxidation.

Part 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel containing 10 mL of diethyl ether and 10 mL of water.

-

Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.

-

Wash the organic layer with 10 mL of saturated aqueous NaCl (brine).[6][7]

-

Separate the layers and transfer the organic layer to a clean Erlenmeyer flask.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude 2-methylcyclohexanol product.

-

The product can be further purified by distillation or chromatography if necessary.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of hydroboration-oxidation.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. docsity.com [docsity.com]

Application Notes: Mechanism and Products of Electrophilic Addition of HBr to 3-Methylcyclohexene

Introduction

The electrophilic addition of hydrogen halides (HX) to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkanes. The reaction with an unsymmetrical alkene, such as 3-methylcyclohexene, serves as an excellent model for studying the principles of regioselectivity and stereoselectivity. This reaction proceeds via a carbocation intermediate, and its outcome is governed by the stability of this intermediate, as dictated by Markovnikov's rule.[1][2] In the case of this compound, the reaction is particularly noteworthy as it can yield a mixture of products due to the formation of competing carbocation intermediates and the potential for carbocation rearrangements.[3][4] These application notes provide a detailed mechanistic overview and a generalized experimental protocol for this reaction.

Reaction Mechanism

The addition of HBr to this compound is a two-step process initiated by the electrophilic attack of the alkene's pi bond on the hydrogen atom of HBr.[5] This leads to the formation of a carbocation and a bromide ion. Due to the asymmetry of the starting alkene, protonation can occur at either carbon of the double bond, leading to two distinct secondary carbocation intermediates.

-

Step 1: Protonation and Carbocation Formation

-

Pathway A: Protonation of carbon-2 (C2) yields a secondary carbocation at carbon-1 (C1).

-

Pathway B: Protonation of carbon-1 (C1) yields a secondary carbocation at carbon-2 (C2).

-

-

Step 2: Carbocation Rearrangement (Hydride Shift) The secondary carbocation formed at C2 (Pathway B) can undergo a rapid 1,2-hydride shift.[6] In this rearrangement, a hydrogen atom from the adjacent, more substituted carbon (C3) migrates with its electron pair to the positively charged C2.[4] This process results in the formation of a more stable tertiary carbocation at C3, a thermodynamically favorable step.[6]

-

Step 3: Nucleophilic Attack by Bromide The bromide ion (Br⁻), acting as a nucleophile, attacks the carbocations.[7]

-

Attack on the secondary carbocation at C1 (from Pathway A) yields cis- and trans-1-bromo-2-methylcyclohexane.

-

Attack on the more stable, rearranged tertiary carbocation at C3 (from Pathway B) yields cis- and trans-1-bromo-3-methylcyclohexane.

-

The planar nature of the carbocation intermediates allows the bromide ion to attack from either face of the ring, resulting in the formation of both cis and trans stereoisomers for each constitutional isomer.[7] The reaction ultimately yields a mixture of these four products.[3][8][9]

Mechanism Diagram

Caption: Mechanism of HBr addition to this compound.

Product Distribution

The electrophilic addition of HBr to this compound results in a mixture of four isomeric products. The exact ratio of these products can be influenced by reaction conditions such as temperature and solvent. The formation of rearranged products is significant due to the increased stability of the tertiary carbocation intermediate.

| Product Name | Constitutional Isomer | Stereoisomers | Intermediate Origin |

| 1-Bromo-2-methylcyclohexane | Direct Addition Product | cis and trans | Secondary Carbocation (C1) |

| 1-Bromo-3-methylcyclohexane | Rearrangement Product | cis and trans | Tertiary Carbocation (C3) |